molecular formula C6H3BrF2S B12860470 3-Bromo-4,5-difluorobenzenethiol

3-Bromo-4,5-difluorobenzenethiol

Cat. No.: B12860470
M. Wt: 225.06 g/mol
InChI Key: FXVDVEMXOWANJB-UHFFFAOYSA-N
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Description

3-Bromo-4,5-difluorobenzenethiol (CAS 1349718-58-6) is a fluorinated aromatic thiol that serves as a key synthetic intermediate in advanced medicinal chemistry research. This compound is primarily recognized for its role as a precursor in the synthesis of thiol-functionalized benzosiloxaboroles, an emerging class of heterocycles with promising biological activity . Researchers utilize this building block to construct complex molecules that are subsequently derivatized via its reactive thiol group, enabling access to a diverse library of compounds for biological screening . The primary research value of this compound lies in the development of new antibacterial agents. Derivatives synthesized from this intermediate have demonstrated potent activity against Staphylococcus aureus , including methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) strains, with minimum inhibitory concentration (MIC) values in the low µg mL⁻¹ range . The synthetic versatility of the thiol group allows for diverse structural modifications through reactions such as thiol-Michael addition, oxidation, and nucleophilic substitution, facilitating the exploration of structure-activity relationships . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrF2S

Molecular Weight

225.06 g/mol

IUPAC Name

3-bromo-4,5-difluorobenzenethiol

InChI

InChI=1S/C6H3BrF2S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H

InChI Key

FXVDVEMXOWANJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)S

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 3 Bromo 4,5 Difluorobenzenethiol

Elucidation of Reaction Pathways and Intermediate Characterization

Detailed experimental studies on the reaction pathways and intermediate characterization for 3-bromo-4,5-difluorobenzenethiol are limited. However, based on the known reactivity of arenethiols and halogenated aromatics, several key reaction pathways can be anticipated.

The thiol (-SH) group is a versatile functional group. It can be deprotonated to form a thiolate anion, a potent nucleophile, which can then undergo S-alkylation or S-acylation. The thiol group can also be oxidized to form disulfides or further to sulfonic acids.

Furthermore, the thiol group on polyfluorinated aromatic rings can be substituted. Studies on other polyfluoroarenethiols have shown that the thiol group can be replaced by a bromine atom when treated with reagents like phosphorus pentabromide (PBr₅) and molecular bromine (Br₂) at elevated temperatures (150-240°C). fluorine1.ru This reaction likely proceeds through a homolytic mechanism. fluorine1.ru For instance, heating pentafluorobenzenethiol with Br₂ yields bromopentafluorobenzene. fluorine1.ru A similar transformation would be expected for this compound.

Reactions involving the aromatic ring, such as electrophilic or nucleophilic aromatic substitution, are also expected. These are heavily influenced by the electronic nature of the substituents, as detailed in the following sections. Intermediates in such reactions would include resonance-stabilized carbocations (Wheland intermediates) in the case of electrophilic attack or carbanionic intermediates (Meisenheimer complexes) in nucleophilic substitution.

Influence of Halogen Substituents on Aromatic Reactivity and Selectivity

The presence and positioning of the bromine and fluorine atoms on the benzene (B151609) ring profoundly influence the molecule's reactivity and the regioselectivity of its reactions. Halogens exert both inductive and resonance effects, which modulate the electron density of the aromatic ring.

The reactivity of the aromatic ring in this compound is a complex balance of the electronic effects of its substituents.

Thiol Group (-SH): The thiol group is generally considered an activating group and an ortho, para-director in electrophilic aromatic substitution. Its lone pair of electrons can be donated to the ring through resonance (+R effect), stabilizing the carbocation intermediate formed during substitution.

Fluorine Atoms (-F): Fluorine is the most electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I), which deactivates the benzene ring towards electrophilic attack. smolecule.com However, it also has a resonance-donating effect (+R) due to its lone pairs, which directs incoming electrophiles to the ortho and para positions.

Bromine Atom (-Br): Bromine is also electron-withdrawing via induction (-I effect) and electron-donating through resonance (+R effect). It deactivates the ring but is also an ortho, para-director.

Steric effects, resulting from the physical size of the substituents, can also play a role by hindering access to certain positions on the ring. google.comnbinno.com The bromine atom is significantly larger than the fluorine atoms, which could influence the approach of reagents to the adjacent C-2 position.

The directing effects of the substituents determine the outcome of functionalization reactions.

For electrophilic aromatic substitution , the outcome is decided by the competition between the directing groups. The thiol group is an ortho, para-director. The fluorine and bromine atoms are also ortho, para-directors. In this compound, the positions open for substitution are C-2 and C-6. The thiol group strongly directs incoming electrophiles to its ortho position (C-2 and C-6). The fluorine at C-5 directs to its ortho position (C-6) and its para position (C-2). The fluorine at C-4 directs to its ortho positions (C-3 and C-5), which are already substituted, and its para position (C-1), also substituted. The bromine at C-3 directs to its ortho positions (C-2 and C-4) and its para position (C-6).

Considering these influences, electrophilic attack is most likely to occur at the C-2 and C-6 positions, with the activating effect of the thiol group being the dominant factor. A study on the bromination of 4-fluorothiophenol (B130044) showed that substitution occurs predominantly at the 3-position, which is ortho to the activating thiol group and meta to the deactivating fluorine. google.com By analogy, substitution on this compound would be expected at C-2 or C-6.

For reactions involving metalation , such as lithiation, the most acidic proton is typically removed. The acidity of aromatic protons is enhanced by adjacent electron-withdrawing groups. In this molecule, the proton at C-6 is flanked by a fluorine atom, and the proton at C-2 is flanked by a bromine atom. Studies on the lithiation of fluorinated bromobenzenes have shown that clean removal of the most acidic proton can be achieved using bases like lithium diisopropylamide (LDA). Current time information in Bangalore, IN.

Photodissociation Dynamics of Bromofluorobenzenes: Theoretical and Experimental Insights

Upon UV irradiation, for example at 266 nm, bromofluorobenzenes are excited from the ground state to a singlet excited state, typically of (π,π*) character. fluorine1.ru The subsequent dissociation, leading to the cleavage of the C-Br bond, is not a direct process but occurs through non-adiabatic pathways involving intersystem crossing (ISC) to triplet states.

Experimental and theoretical studies on o-, m-, and p-bromofluorobenzene have identified two primary dissociation channels:

A slow channel: This pathway involves excitation to the lowest excited singlet state (S₁, (π,π)), followed by predissociation via intersystem crossing to a repulsive triplet (π,σ) state localized on the C-Br bond. fluorine1.ru This channel is characterized by a low anisotropy parameter (β ≈ 0), indicating a slower dissociation process.

A fast channel: This route is attributed to a more direct dissociation from a repulsive triplet state, such as T₁(A'') or T₁(B₁). It results in a higher anisotropy parameter (β = 0.50–0.65).

The majority of the fragments produced is the ground state bromine atom, Br(²P₃/₂), with a branching ratio greater than 96%. The spin-orbit excited state Br(²P₁/₂) is a minor product. The photodissociation dynamics are complicated by the mixing of the phenyl ring excitation with the C-Br localized σ* ← n transition.

The position of the fluorine substituent on the benzene ring has a discernible effect on the photodissociation dynamics, influencing the branching between the fast and slow dissociation channels.

Interactive Data Table: Photodissociation Parameters of Bromofluorobenzene Isomers at 266 nm

This table summarizes key experimental findings for the photodissociation of different bromofluorobenzene isomers.

CompoundDissociation ChannelAnisotropy Parameter (β)Quantum Yield (Φ)Reference
o-BromofluorobenzeneFast~0.50-
Slow~0-
m-BromofluorobenzeneFast~0.65-
Slow~0-
p-BromofluorobenzeneFast0.50-
Slow~0-

Data represents typical values reported in the literature. Specific values for quantum yields for each channel were not explicitly provided in a comparative table in the sources.

Metal-Mediated and Catalyzed Reaction Mechanisms

The unique structural features of this compound, namely the reactive carbon-bromine bond, the electron-withdrawing fluorine atoms, and the nucleophilic thiol group, make it a versatile substrate for various metal-mediated and catalyzed transformations. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their synthetic utility. This section delves into the mechanistic details of cross-coupling and radical-based functionalization reactions involving this trifunctional aromatic compound.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org In the context of this compound, both the aryl-bromine bond and the thiol functionality can participate in such transformations, typically proceeding through distinct catalytic cycles.

The most common cross-coupling reactions involving aryl bromides are catalyzed by transition metals like palladium and nickel. db-thueringen.de The generally accepted mechanism for these reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.org

The catalytic cycle for a generic palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an organoboron reagent is depicted below. The reaction commences with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This step is often the rate-determining step and is influenced by the electronic properties of the aryl bromide. The electron-withdrawing fluorine atoms on the aromatic ring of this compound are expected to facilitate this step by making the carbon atom of the C-Br bond more electrophilic.

Following oxidative addition, transmetalation occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide. This step is typically facilitated by a base, which activates the organoboron species. The final step is reductive elimination, where the two organic fragments on the palladium center couple and are expelled from the coordination sphere, regenerating the catalytically active palladium(0) species and forming the desired biaryl product.

The thiol group in this compound can also participate in cross-coupling reactions, for instance, in the formation of thioethers. Palladium- and copper-based catalysts are often employed for C-S bond formation. The mechanism of these reactions can vary, but a common pathway involves the coordination of the thiol to the metal center, followed by oxidative addition of an aryl halide and subsequent reductive elimination to form the thioether. Alternatively, the thiol can first be deprotonated to a more nucleophilic thiolate, which then attacks a metal-activated electrophile.

Table 1: Proposed Mechanistic Steps in Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

StepDescriptionKey IntermediatesInfluencing Factors
Oxidative Addition The C-Br bond of this compound adds to a Pd(0) catalyst.Aryl-Pd(II)-Bromide complexElectron-withdrawing fluorine atoms accelerate this step.
Transmetalation The organic group from an organoboron reagent is transferred to the Pd(II) complex.Di-organic Pd(II) complexRequires a base to activate the organoboron reagent.
Reductive Elimination The two organic groups on the Pd(II) center couple and are eliminated, forming the product.The desired biaryl product and regenerated Pd(0) catalyst.The nature of the ligands on the palladium catalyst can influence this step.

Radical-based reactions offer an alternative and complementary approach to functionalize this compound. These reactions can be initiated by light, heat, or a radical initiator and often proceed through a chain mechanism.

The carbon-bromine bond in this compound is susceptible to homolytic cleavage under radical conditions, generating an aryl radical. This highly reactive intermediate can then participate in a variety of transformations. For instance, it can be trapped by a radical scavenger, add to a double bond, or participate in a radical-mediated cross-coupling reaction.

One plausible mechanism for a radical-based functionalization is a radical-chain reaction. This process would involve an initiation step where a small amount of the aryl radical is generated. This radical can then react with a suitable substrate to form a new radical, which in turn reacts with another molecule of this compound to regenerate the initial aryl radical, thus propagating the chain. Termination of the radical chain can occur through various pathways, such as radical-radical recombination.

Nickel-catalyzed cross-coupling reactions, in particular, can sometimes proceed through radical-chain mechanisms. acs.org In such cases, a nickel(I) species might act as the chain carrier, abstracting the bromine atom from this compound to generate the aryl radical and a nickel(II) species. acs.org The aryl radical can then react with a nucleophile, and the resulting species can be oxidized by the nickel(II) complex to afford the product and regenerate the nickel(I) catalyst.

The thiol group can also be involved in radical reactions. Thiols can act as hydrogen atom donors, quenching radical reactions. Conversely, the S-H bond can undergo homolytic cleavage to form a thiyl radical. This thiyl radical can then participate in its own set of radical reactions, such as addition to unsaturated systems.

Table 2: Proposed General Steps in a Radical-Based Functionalization of this compound

StepDescriptionKey SpeciesInitiation Methods
Initiation Generation of the initial aryl radical from this compound.4,5-Difluoro-3-mercaptophenyl radicalPhotolysis, thermolysis, or chemical radical initiators.
Propagation The aryl radical reacts with a substrate, and the initial radical is regenerated in a subsequent step.Radical intermediates, the desired product, and the regenerated aryl radical.Depends on the specific reaction and substrates involved.
Termination Two radical species combine to form a stable, non-radical product.Dimeric or other recombination products.Occurs throughout the reaction, limiting the chain length.

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 4,5 Difluorobenzenethiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 3-Bromo-4,5-difluorobenzenethiol, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Isomer Differentiation

The unambiguous structural confirmation of this compound is achieved through the combined interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. Each nucleus provides a unique perspective on the molecular structure.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the thiol proton. The aromatic protons will appear as complex multiplets due to coupling with each other (ortho-coupling) and with the adjacent fluorine atoms. The thiol (S-H) proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as their chemical environments are all unique. The carbons bonded to the electronegative fluorine atoms (C4, C5) will be shifted significantly downfield. The carbon attached to the bromine (C3) and the thiol group (C1) will also show characteristic shifts. Decoupling from protons simplifies the spectrum, but coupled spectra can provide valuable information on C-H and C-F coupling constants.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. wikipedia.org For this compound, two distinct signals are expected for F4 and F5. These signals will appear as doublets of doublets due to coupling with each other and with the adjacent aromatic protons. The large chemical shift dispersion in ¹⁹F NMR makes it particularly powerful for differentiating between isomers. wikipedia.org

The precise chemical shifts and coupling constants (J-values) are critical for distinguishing this compound from other isomers, such as 1-Bromo-2,3-difluorobenzenethiol or 2-Bromo-3,4-difluorobenzenethiol. Each isomer would present a unique set of signals and splitting patterns in all three NMR experiments.

Table 1: Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)
¹HH-2~7.3-7.5dd, J(H-F) ≈ 6-8 Hz, J(H-H) ≈ 8-9 Hz
¹HH-6~7.0-7.2dd, J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 Hz
¹HS-H~3.5-4.5br s
¹³CC-1 (C-S)~120-125m
¹³CC-2~125-130d
¹³CC-3 (C-Br)~110-115d
¹³CC-4 (C-F)~150-155dd, ¹J(C-F) ≈ 240-250 Hz
¹³CC-5 (C-F)~145-150dd, ¹J(C-F) ≈ 240-250 Hz
¹³CC-6~115-120d
¹⁹FF-4~ -135 to -145dd, J(F-F) ≈ 20 Hz, J(F-H) ≈ 8-10 Hz
¹⁹FF-5~ -140 to -150dd, J(F-F) ≈ 20 Hz, J(F-H) ≈ 6-8 Hz

Note: Predicted values are based on data from analogous compounds and known substituent effects. Actual values may vary based on solvent and experimental conditions.

Multi-Dimensional NMR Techniques for Connectivity and Conformation

While 1D NMR provides essential information, 2D NMR experiments are often employed to confirm the complete atomic connectivity and spatial relationships within the molecule. usask.cafrontiersin.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the signals for H-2 and H-6 would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show cross-peaks connecting the H-2 signal to the C-2 signal and the H-6 signal to the C-6 signal, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. It is invaluable for piecing together the molecular skeleton. For instance, the H-2 proton would show correlations to C-1, C-3, and C-4, while the H-6 proton would correlate to C-1, C-4, and C-5. These correlations provide definitive proof of the substituent pattern on the benzene (B151609) ring.

Together, these multi-dimensional techniques provide an irrefutable map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. uthscsa.edu

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₆H₃BrF₂S), the presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, which is a clear indicator of a monobrominated compound.

The calculated exact mass for the molecular ion [M]⁺˙ is 223.91069 Da for the ⁷⁹Br isotope and 225.90864 Da for the ⁸¹Br isotope.

Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments is used to study the fragmentation pathways. researchgate.net The analysis of these fragments helps to further confirm the structure. The fragmentation of halogenated aromatic compounds is often influenced by the nature and position of the substituents. nih.gov

Predicted Fragmentation Pathways:

Loss of Bromine Radical: Cleavage of the C-Br bond, the weakest bond in the molecule, would lead to the loss of a bromine radical (•Br), resulting in a prominent fragment ion.

Loss of Thiol Radical: Fragmentation could occur via the loss of the thiol radical (•SH).

Elimination of HF: A common pathway for fluorinated aromatics is the elimination of a neutral hydrogen fluoride (B91410) (HF) molecule.

Cleavage of the C-S Bond: The bond between the aromatic ring and the sulfur atom can also cleave, leading to characteristic fragments.

Table 2: Predicted HRMS Fragments for this compound

Proposed Fragment IonFormulaCalculated m/z (for ⁷⁹Br, ³²S)Fragmentation Pathway
[M]⁺˙[C₆H₃⁷⁹BrF₂S]⁺˙223.9107Molecular Ion
[M+2]⁺˙[C₆H₃⁸¹BrF₂S]⁺˙225.9086Molecular Ion (Isotope)
[M - Br]⁺[C₆H₃F₂S]⁺145.0001Loss of •Br radical
[M - SH]⁺[C₆H₂⁷⁹BrF₂]⁺190.9332Loss of •SH radical
[M - HF]⁺˙[C₆H₂⁷⁹BrFS]⁺˙203.9124Loss of neutral HF
[C₅H₃S]⁺[C₅H₃S]⁺91.0006Ring fragmentation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. kingdraw.com These two techniques are complementary and together offer a comprehensive vibrational profile.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the various bond vibrations. Key expected peaks include a weak absorption for the S-H stretch, strong absorptions for C-F stretching, and characteristic peaks for the aromatic ring C-H and C=C stretching.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds. acs.org The C-S and S-S (if dimerization occurs) bonds, which are often weak in the IR spectrum, can show stronger signals in the Raman spectrum. Surface-Enhanced Raman Spectroscopy (SERS) can be an especially powerful technique for studying aromatic thiols, as they tend to bind strongly to metal surfaces like gold or silver. rsc.orgacs.org

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR/Raman)
Aromatic C-H StretchAr-H3050 - 3150Medium / Strong
Thiol S-H StretchS-H2550 - 2600Weak / Medium
Aromatic C=C StretchAr C=C1550 - 1600Strong / Strong
Aromatic C=C StretchAr C=C1450 - 1500Strong / Strong
C-F StretchAr-F1200 - 1300Very Strong / Medium
C-Br StretchAr-Br500 - 600Medium / Strong
C-S StretchAr-S600 - 700Weak / Medium

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and effective monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common chromatographic technique for the analysis of non-volatile organic compounds like this compound. A typical method would involve reverse-phase chromatography.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing a non-polar surface that interacts with the aromatic ring of the analyte.

Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often water with a small amount of acid like formic or phosphoric acid to ensure good peak shape) is typically employed. google.com The gradient starts with a higher proportion of water and increases the organic solvent concentration over time to elute compounds of increasing hydrophobicity.

Detection: A UV detector is highly effective, as the benzene ring possesses a strong chromophore. The detection wavelength is usually set around 254 nm, where most aromatic compounds absorb strongly.

Purity Assessment: By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. innospk.com This method is crucial for quality control of the final product and for monitoring the disappearance of reactants and the appearance of products during synthesis. google.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For a substituted benzenethiol (B1682325) like this compound, GC analysis, particularly when coupled with a mass spectrometer (GC-MS), provides high resolution and definitive identification.

The analysis of thiols by GC can sometimes be challenging due to the reactivity of the sulfhydryl (-SH) group, which can lead to issues like peak tailing. mdpi.com To mitigate these effects and improve chromatographic performance, derivatization of the thiol group is a common strategy. researchgate.net This involves converting the analyte into a less polar and more stable derivative.

Research Findings:

While specific GC methods for this compound are not extensively documented in publicly available literature, the analytical approach can be inferred from established methods for other halogenated thiophenols and related volatile organic compounds. mdpi.comresearchgate.net The analysis would typically involve a high-resolution capillary column and a temperature-programmed oven to ensure efficient separation from potential impurities or related derivatives.

A likely approach would utilize a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. The selection of the detector is crucial; a mass spectrometer (MS) is highly preferred for its ability to provide structural information and confirm the identity of the analyte based on its mass spectrum and fragmentation patterns. Other selective detectors like the electron capture detector (ECD), which is highly sensitive to halogenated compounds, could also be employed.

For quantitative analysis, an internal standard, a compound with similar chemical properties but which is not present in the sample, would be added to the sample to ensure accuracy and precision. The reaction progress in syntheses involving halogenated benzenes is often monitored by GC. nih.gov

Below is a hypothetical data table illustrating typical parameters for a GC-MS analysis of this compound, based on methods for analogous compounds.

ParameterValue/Description
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temp 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MSD Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50-400 amu
Expected Retention Time Dependent on exact conditions, but would elute after less halogenated analogs

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with sub-2 µm particle sizes. This results in significantly higher resolution, sensitivity, and faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov UPLC is particularly well-suited for the analysis of less volatile or thermally labile compounds that are not amenable to GC.

For this compound and its derivatives, UPLC, especially when coupled with tandem mass spectrometry (UPLC-MS/MS), offers a highly sensitive and selective analytical method. researchgate.net The separation is typically achieved using a reversed-phase column.

Research Findings:

Specific UPLC methods for this compound are not readily found in scientific literature. However, the analysis of other halogenated aromatic compounds and thiols by UPLC provides a solid framework for method development. researchgate.netnih.gov The analysis of thiols can be challenging due to their potential for oxidation and poor ionization in mass spectrometry. nih.gov Derivatization can also be employed in UPLC to enhance detection and stabilize the thiol group. nih.gov

A typical UPLC method would involve a reversed-phase column, such as a C18 or C8, and a mobile phase gradient consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol.

UPLC-MS/MS would be the detection method of choice, operating in multiple reaction monitoring (MRM) mode for quantitative analysis. This technique provides exceptional selectivity and sensitivity, allowing for the detection of trace levels of the target compound in complex mixtures. The use of an isotopically labeled internal standard is recommended for accurate quantification to compensate for any matrix effects. researchgate.net

The following table provides a hypothetical set of UPLC-MS/MS parameters for the analysis of this compound.

ParameterValue/Description
Instrumentation UPLC system coupled to a Tandem Mass Spectrometer (MS/MS)
Column Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode to be optimized
MS/MS Transitions Precursor ion > Product ion (specific masses would be determined experimentally)
Expected Retention Time Dependent on the specific gradient and column chemistry

Computational and Theoretical Studies of 3 Bromo 4,5 Difluorobenzenethiol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Bromo-4,5-difluorobenzenethiol, these calculations reveal details about its geometry, electronic configuration, and vibrational modes.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. The B3LYP functional combined with a 6-311++G(d,p) basis set is often employed for such analyses. globalresearchonline.net

Electronic Structure and Geometry Optimization: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, these calculations would confirm a planar benzene (B151609) ring with the bromine, fluorine, and sulfur substituents attached. The thiol group (-SH) would have a specific orientation relative to the ring. Optimized geometrical parameters, such as bond lengths and angles, can be precisely calculated. globalresearchonline.net

Table 1: Predicted Optimized Geometrical Parameters of this compound

ParameterBond/AnglePredicted Value
Bond LengthC-Br1.91 Å
Bond LengthC-F1.35 Å
Bond LengthC-S1.78 Å
Bond LengthS-H1.34 Å
Bond AngleC-C-Br120.5°
Bond AngleC-C-S122.0°
Bond AngleC-S-H96.5°

Note: These values are illustrative and based on typical parameters from DFT calculations on similar halogenated and thiophenol compounds.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT, which correspond to the infrared (IR) and Raman spectra of the molecule. globalresearchonline.net These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the stretching of the C-Br, C-F, C-S, and S-H bonds, as well as the bending and ring deformation modes. This provides a "vibrational fingerprint" for the compound.

For studying excited states and photochemical reaction pathways, more advanced ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) and the multi-state second-order perturbation theory (MS-CASPT2) are necessary. acs.orgdiva-portal.orgresearchgate.net These methods are particularly useful for understanding how the molecule behaves when it absorbs light.

For this compound, these calculations could investigate the photodissociation of the C-Br bond, a common reaction for brominated aromatic compounds. researchgate.netacs.org The calculations would map out the potential energy surfaces of the ground and excited electronic states to identify the pathways for bond cleavage. acs.org This could involve transitions from a bound ππ* state to a repulsive πσ* or nσ* state, leading to the breaking of the carbon-bromine bond. acs.orgresearchgate.net Similarly, the dissociation of the S-H bond could also be explored.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses are crucial for predicting the reactivity of a molecule. They help identify the regions most susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. globalresearchonline.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap implies higher reactivity. globalresearchonline.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the π-system of the benzene ring, indicating these are the most electron-rich areas. The LUMO is likely to be an antibonding σ* orbital associated with the C-Br bond. Therefore, the HOMO→LUMO transition would involve an electron density transfer from the thiol and ring to the C-Br bond, which can facilitate its cleavage. globalresearchonline.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
E (HOMO)-6.25
E (LUMO)-0.81
Energy Gap (ΔE)5.44

Note: These values are illustrative and based on DFT calculations for similar compounds like 1,4-dibromo-2,5-difluorobenzene. globalresearchonline.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would show regions of negative potential (electron-rich, typically colored red or yellow) and positive potential (electron-poor, colored blue).

Negative Regions: The most negative potential is expected around the electronegative fluorine atoms and the lone pairs of the sulfur atom. These sites are prone to attack by electrophiles.

Positive Regions: A region of positive electrostatic potential, known as a sigma-hole (σ-hole), is anticipated on the bromine atom, along the extension of the C-Br bond. ump.edu.pl This makes the bromine atom a potential site for electrophilic interactions, such as halogen bonding. The hydrogen of the thiol group would also exhibit a positive potential, making it susceptible to deprotonation by a base.

Based on FMO and MEP analyses, the primary reactive sites are the thiol group (for deprotonation and nucleophilic reactions), the bromine atom (for halogen bonding and reduction), and the aromatic ring (for substitution reactions).

Investigation of Intramolecular and Intermolecular Interactions

The substituents on the benzene ring engage in various interactions that influence the molecule's stability and crystal packing.

Intramolecular Interactions: Natural Bond Orbital (NBO) analysis can reveal intramolecular hyperconjugative interactions. In this compound, this would involve the delocalization of electron density from the lone pair orbitals of the sulfur, bromine, and fluorine atoms into the antibonding π* orbitals of the benzene ring. globalresearchonline.net These charge transfer interactions, such as n(S) → π(C-C) and n(Br) → π(C-C), contribute to the stabilization of the molecule.

Intermolecular Interactions: The substitution pattern allows for a variety of non-covalent interactions that are crucial in the solid state.

Hydrogen Bonding: The thiol group can act as a hydrogen bond donor (S-H···A, where A is an acceptor like S, F, or another electronegative atom), leading to the formation of molecular chains or dimers. osti.gov

Halogen Bonding: The positive σ-hole on the bromine atom can interact with a Lewis base (e.g., the lone pair of a nitrogen or sulfur atom on a neighboring molecule), forming a C-Br···A halogen bond. ump.edu.plresearchgate.net This is a highly directional and specific interaction that can be used in crystal engineering.

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions.

These combined intermolecular forces dictate the self-assembly and crystal structure of this compound in the solid state. osti.gov

Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. acs.org In the case of this compound, the bromine atom serves as the primary halogen bond donor.

Computational studies on analogous bromo-aromatic systems demonstrate that the strength of these interactions can be significantly enhanced by the presence of electron-withdrawing substituents, such as fluorine atoms. researchgate.net Fluorine substitution on the aromatic ring has a dramatic effect on the electrostatic potential of the bromine atom, increasing the magnitude of its σ-hole and thereby strengthening the subsequent halogen bond. researchgate.net Investigations into halobenzene-acetone complexes showed that fluorine substitutions can increase the interaction energy by up to 100%. researchgate.net

The strength and geometry of these bonds are well-characterized. For instance, in complexes with nitrogen-containing heterocycles, C–X···N angles (where X is a halogen) approach a linear 180°, indicative of a strong, directional bond. acs.org As the halogen atom changes from Cl to Br to I, this angle becomes increasingly linear. acs.org For this compound, the bromine atom is expected to form notable halogen bonds with Lewis bases like carbonyls, amines, and other nucleophilic species, playing a crucial role in supramolecular assembly and molecular recognition.

The following table, based on data from related bromo-aromatic compounds, illustrates typical halogen bond characteristics determined through computational analysis.

Halogen Bond DonorHalogen Bond AcceptorInteraction TypeCalculated Interaction Energy (kcal/mol)Key Geometric Feature
BromobenzeneAcetoneC-Br···O-3.5 to -4.5Interaction strength correlates with the σ-hole magnitude. researchgate.net
3,5-DifluorobromobenzeneAcetoneC-Br···O-5.0 to -6.0Fluorine substitution enhances interaction energy. researchgate.net
PentafluorobromobenzeneAcetoneC-Br···O~ -7.0Maximally enhanced σ-hole due to per-fluorination. researchgate.net
Brominated BODIPYBromine (of another molecule)Br···BrNot specifiedFormation of monocoordinated and bifurcated halogen bonds. researchgate.net

Hydrogen Bonding Characteristics of the Thiol Group and Fluorine Substituents

Thiol Group as a Hydrogen Bond Donor: The thiol group (S-H) in this compound can act as a hydrogen bond donor. While weaker than their O-H counterparts, S-H centered hydrogen bonds are significant in molecular structuring. semanticscholar.org Computational studies on aromatic thiols have characterized two primary types of these interactions:

S-H···O/N: An interaction with a traditional lone-pair bearing acceptor. Studies on thiophenol-water complexes show these hydrogen bonds have energies ranging from -2.1 to -3.6 kcal/mol. semanticscholar.org The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine atoms in the target molecule, is known to strengthen these S-H···O hydrogen bonds. researchgate.net

S-H···π: An interaction where the S-H bond points towards the π-electron cloud of an aromatic ring. This interaction is driven by favorable molecular orbital interactions, specifically between an aromatic π donor orbital and the S-H σ* acceptor orbital. nih.gov The stabilization energy for this type of bond can reach up to 2.60 kcal/mol. tandfonline.com

Fluorine Substituents as Hydrogen Bond Acceptors: The ability of organically bound fluorine to act as a hydrogen bond acceptor has been a topic of considerable debate. thieme-connect.comnjit.edu It is now generally accepted that C-F groups can participate in weak hydrogen bonds (C-F···H-X). thieme-connect.com However, the high electronegativity of fluorine makes it a poor electron donor, resulting in low interaction energies. njit.eduresearchgate.net In this compound, the two fluorine atoms are potential, albeit very weak, hydrogen bond acceptors. Their primary electronic role is to withdraw electron density from the aromatic ring, which in turn enhances the acidity of the thiol proton and the positive character of the bromine's σ-hole.

In contrast, the related difluoromethyl (CF2H) group is recognized as a competent hydrogen bond donor due to the highly polarized C-H bond, with binding energies to oxygen acceptors ranging from 1.0 to 5.5 kcal/mol. beilstein-journals.org This highlights the distinct roles that fluorine can play in non-covalent interactions depending on its immediate chemical environment.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides essential tools for understanding the mechanisms of chemical reactions. The central concept is the potential energy surface (PES), a mathematical relationship between the energy of a molecular system and its geometry. researchgate.netacs.org A chemical reaction is represented as a path on this surface, connecting reactants to products via a minimum energy pathway. bohrium.com

The most critical point along this pathway is the transition state (TS), which corresponds to the maximum energy along the reaction coordinate and is defined as a first-order saddle point on the PES. visualizeorgchem.com Locating the TS is paramount for determining the kinetics and thermodynamics of a reaction. For a molecule like this compound, this modeling could be applied to key reactions such as nucleophilic aromatic substitution at the carbon bearing the bromine atom or metal-catalyzed cross-coupling at the C-Br bond.

Potential Energy Surface Scans for Key Chemical Transformations

A potential energy surface (PES) scan is a computational method used to explore a reaction pathway or conformational change. nih.gov It involves systematically varying a specific geometric parameter—such as a bond length, angle, or dihedral angle—while optimizing the remaining geometry at each step and calculating the corresponding energy. visualizeorgchem.com This process generates a one-dimensional slice of the multidimensional PES.

For this compound, a PES scan could be used to characterize the rotational barrier of the thiol group. By scanning the C2-C1-S-H dihedral angle, one can identify the most stable (lowest energy) conformations and the energy required to rotate between them.

The interactive table below presents a hypothetical PES scan for the rotation of the thiol group in this compound, illustrating how relative energy changes with the dihedral angle.

C-C-S-H Dihedral Angle (°)Relative Energy (kcal/mol)Description
01.50Eclipsed conformation (Rotational Barrier)
300.75
600.10
900.00Global Minimum (Stable Conformer)
1200.15
1500.85
1801.60Eclipsed conformation (Rotational Barrier)

Solvation Effects in Computational Simulations

The properties and reactivity of a molecule are profoundly influenced by its solvent environment. Computational simulations account for these effects using two primary approaches: implicit and explicit solvation models. rsc.orgresearchgate.net

Implicit Solvation Models: These models, often called continuum models, treat the solvent as a structureless medium with a defined dielectric constant. acs.org This method is computationally efficient as it significantly reduces the number of atoms in the system. researchgate.netaip.org However, it averages out specific solute-solvent interactions and may fail to capture phenomena dominated by direct hydrogen bonding. acs.org

Explicit Solvation Models: This approach includes a number of individual solvent molecules in the simulation. rsc.org It provides a more physically realistic description, especially when strong, directional interactions like hydrogen bonds are present between the solute and solvent. rsc.org The drawback is a substantial increase in computational cost due to the larger number of atoms and the need for extensive sampling. researchgate.net

For a molecule like this compound, which can participate in both halogen and hydrogen bonding, the choice of solvation model is critical. Explicit solvation would be necessary to accurately model reactions where solvent molecules directly interact with the thiol or bromine sites, whereas implicit models might suffice for general conformational analysis. rsc.org

Applications of 3 Bromo 4,5 Difluorobenzenethiol As a Key Synthetic Building Block in Advanced Chemical Synthesis

Design and Synthesis of Complex Functionalized Organic Molecules

The trifunctional nature of 3-Bromo-4,5-difluorobenzenethiol allows chemists to employ it as a foundational scaffold, introducing complexity through sequential and site-selective reactions. The electron-withdrawing fluorine atoms significantly influence the reactivity of the aromatic ring, while the bromo and thiol groups serve as orthogonal handles for further functionalization.

The thiol (-SH) and bromo (-Br) functionalities on the this compound scaffold are ideal starting points for the construction of various heterocyclic systems. The nucleophilic thiol group can readily participate in cyclization reactions. For instance, it can react with dicarbonyl compounds, halo-ketones, or other bifunctional electrophiles to form sulfur-containing heterocycles like benzothiazoles and related structures.

Furthermore, the bromine atom can be transformed into other functional groups that facilitate cyclization. For example, its conversion to an amino group via reactions like the Buchwald-Hartwig amination would yield a 3-amino-4,5-difluorobenzenethiol derivative. This ortho-aminothiophenol is a classic precursor for benzothiazoles through condensation with aldehydes or carboxylic acids. Similarly, its conversion to a hydroxyl group opens pathways to benzoxathioles. The presence of fluorine atoms can enhance the biological activity and metabolic stability of these resulting heterocyclic compounds, making them attractive targets in medicinal chemistry.

The development of extended, polyaromatic systems is crucial for materials science, particularly in the field of organic electronics. researchgate.net this compound serves as an excellent starting point for these structures. The carbon-bromine bond is a prime site for carbon-carbon bond formation via cross-coupling reactions. fluorine1.ru By reacting the bromo-position with various arylboronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or alkenes (Heck coupling), the core benzene (B151609) ring can be systematically extended. researchgate.netfluorine1.ru

For example, a Suzuki-Miyaura coupling can attach another phenyl or a larger polycyclic aromatic hydrocarbon (PAH) group, while a subsequent Sonogashira coupling could introduce a rigid ethynyl (B1212043) linker for further extension. researchgate.netnih.gov The fluorine atoms on the original ring are not merely spectators; they modulate the electronic properties (e.g., HOMO/LUMO levels) of the resulting polyaromatic system, which is critical for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netrsc.org The thiol group can be retained as a functional handle for surface anchoring (e.g., onto gold electrodes) or for introducing further diversity late in the synthetic sequence.

Role in Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful tools in synthetic chemistry, and this compound is a substrate well-suited for these transformations, offering two distinct points of reactivity: the C-Br bond and the S-H bond. fluorine1.rumdpi.com

The aryl-bromine bond of this compound is a classic electrophilic partner in palladium-catalyzed cross-coupling reactions. fluorine1.ru

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (like an arylboronic acid) to form a new C-C bond. It is widely used to synthesize biaryl compounds. mdpi.comacs.org The reaction typically proceeds in the presence of a palladium catalyst and a base. mdpi.com The fluorinated nature of the substrate can influence reaction kinetics, sometimes requiring specialized ligands or conditions to achieve high yields. acs.org

Heck Coupling: This reaction forms a C-C bond by coupling the aryl bromide with an alkene. mdpi.com It is a powerful method for synthesizing substituted styrenes and other vinylated aromatics, which are valuable precursors for polymers and fine chemicals. mdpi.comrsc.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating an aryl-alkyne structure. rsc.org This method is fundamental for building rigid, linear molecular scaffolds used in materials science and medicinal chemistry. researchgate.netresearchgate.net

The thiol group also enables C-S cross-coupling reactions, which are essential for synthesizing aryl thioethers—compounds found in many pharmaceuticals and agrochemicals. researchgate.netnih.gov In these reactions, the thiol is typically deprotonated by a base to form a thiolate, which then couples with an aryl halide. While palladium is a common catalyst, copper- and nickel-based systems are also highly effective for C-S bond formation. researchgate.netresearchgate.net The ability to perform selective coupling at either the C-Br bond or the S-H bond, depending on the chosen catalyst and reaction conditions, highlights the synthetic utility of this molecule.

Table 1: Representative Conditions for Cross-Coupling Reactions with Aryl Halides and Thiols

Coupling Reaction Typical Catalyst Typical Base Typical Solvent Functionality Utilized
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂ K₂CO₃, K₃PO₄ Toluene, Dioxane, Water Aryl-Bromine
Heck Pd(OAc)₂, Palladacycles Et₃N, NaOAc DMF, Acetonitrile (B52724) Aryl-Bromine
Sonogashira PdCl₂(PPh₃)₂, CuI Et₃N, Piperidine THF, DMF Aryl-Bromine

| C-S Coupling | CuI, Pd(dba)₂, NiCl₂ | K₂CO₃, Cs₂CO₃ | DMSO, DMF, Toluene | Thiol |

This table presents generalized conditions. Optimal conditions depend on the specific substrates and desired products.

A significant challenge in using thiols in cross-coupling reactions, particularly with palladium catalysts, is the strong coordination of sulfur to the metal center, which can lead to catalyst deactivation or poisoning. nih.gov This has spurred the development of new and more robust catalyst systems.

Early systems often relied on high catalyst loadings and harsh reaction conditions to overcome this issue. researchgate.net More recent research has focused on the design of specialized ligands that promote efficient catalysis. For example, studies have shown that certain bulky monophosphine ligands can be more effective than traditional chelating bisphosphine ligands for Pd-catalyzed C-S coupling, allowing reactions to proceed at room temperature with soluble bases. nih.govacs.org Nickel-based catalysts have also emerged as a cheaper and highly effective alternative to palladium for C-S cross-coupling, demonstrating excellent activity and selectivity under milder conditions. researchgate.net Additionally, cooperative catalyst systems, such as those combining a transition metal with a photoredox catalyst, represent a modern approach to achieving C-S coupling under very mild conditions. researchgate.net

Preparation of Ligands for Organometallic Chemistry and Catalysis

The functional groups on this compound make it an attractive precursor for synthesizing ligands used in organometallic chemistry and catalysis. The thiol group is a soft donor that binds strongly to late transition metals like palladium, platinum, gold, and rhodium. The aromatic backbone provides a rigid framework, and the fluorine atoms act as powerful electronic modifiers.

By modifying the bromine position, multidentate ligands can be constructed. For example, replacing the bromine with a phosphine (B1218219) group (e.g., -PPh₂) via lithiation and reaction with Ph₂PCl would generate a bidentate P,S-ligand. Such ligands are valuable in asymmetric catalysis, where the electronic and steric properties of the ligand environment are critical for achieving high enantioselectivity. The electron-withdrawing fluorine atoms can tune the electronic properties of the metal center to which the ligand is coordinated, thereby influencing its catalytic activity and stability. For example, a more electron-deficient metal center can be more reactive in oxidative addition steps, a key process in many catalytic cycles. fluorine1.rumdpi.com The synthesis of such tailored ligands is a sophisticated strategy for developing new and improved catalysts for challenging chemical transformations.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
3-amino-4,5-difluorobenzenethiol
Benzothiazole
Benzoxathiole
Arylboronic acid
Aryl thioether
1-bromo-2-iodobenzene
3-ethynylpyridine
3-[(2-bromophenyl)ethynyl]pyridine
TMS acetylene
3-[(2-ethynylphenyl)ethynyl]pyridine
N-iodosuccinimide
1,2-dibromo-4,5-difluorobenzene (B1294824)
1,2-diethynyl-4,5-difluoro-benzene
2-bromo-5-phenylpyridine
2-(Pyridineethynyl)-5-phenylpyridine
1,3-diphenoxybenzene
1-bromo-3,5-difluorobenzene (B42898)
4-bromo-2,6-difluorobenzene
1-bromo-3,5-dichlorobenzene
2-bromo-5-chloro-1,3-difluorobenzene
4-bromo-3,5-difluoroaniline
1-bromo-3,4-difluorobenzene
4-bromoanisole
1-bromo-2,4-difluorobenzene (B57218)
2,3,4,5-tetrafluoroboronic acid
2-bromopyridine
1,3,5-trifluoro-2,4,6-triiodobenzene
Pentafluoroboronic acid
2,3,4,5-Tetrafluoro-1-iodobenzene
3,4,5-Trifluorophenyl-boronic acid
1,2-dibromo-3,5-difluorobenzene
2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine
1-bromo-3-(bromomethyl)-2,4-difluorobenzene

Coordination Chemistry of Fluorinated Thiophenols

The presence of fluorine atoms on the aromatic ring of thiophenol ligands, such as in this compound, significantly influences their coordination behavior with metal centers. The high electronegativity of fluorine atoms alters the electron density of the sulfur donor atom, which in turn affects the strength and nature of the metal-sulfur bond. This electronic modification can lead to the formation of metal complexes with unique structural and electronic properties. mjcce.org.mk

Research has shown that fluorinated thiophenolate ligands can coordinate to a variety of transition metals, including iridium and nickel. orcid.orgresearchgate.net For instance, theophylline-based iridium(I) N-heterocyclic carbene complexes incorporating fluorinated-thiophenolate ligands have been synthesized and characterized. researchgate.net X-ray diffraction analysis of these complexes revealed that the fluorinated thiophenolate ligand, along with a 1,5-cyclooctadiene (B75094) (COD) and an N-heterocyclic carbene, completes the coordination sphere of the iridium center. researchgate.net The presence of the fluorinated ring can also lead to interesting inter- and intramolecular π–stacking interactions within the crystal structure. researchgate.net

The coordination of fluorinated thiophenols is not limited to simple mononuclear complexes. They can also be incorporated into more complex architectures, such as binuclear metal complexes where the fluoride (B91410) ion can act as a bridging ligand. bohrium.com The synthesis of such complexes often involves the use of fluorinating agents or metal tetrafluoroborate (B81430) salts. bohrium.com The study of these fluoro-bridged complexes is crucial for understanding the impact of fluoride on the magnetic and electronic properties of polynuclear systems. bohrium.com

Applications in Homogeneous and Heterogeneous Catalysis

Complexes derived from fluorinated thiophenols have shown promise in various catalytic applications. The electronic properties imparted by the fluorine atoms can modulate the reactivity and selectivity of the metal center in catalytic cycles.

For example, nickel(II) complexes bearing phosphine and thiophenolate ligands have been investigated as catalysts in C-S cross-coupling reactions. orcid.org These reactions are important for the formation of aryl sulfides, which are prevalent in pharmaceuticals and materials science. The catalytic activity of these nickel complexes is influenced by the electronic nature of the thiophenolate ligand.

Furthermore, iridium(I) complexes with fluorinated thiophenolate ligands have been explored for their catalytic potential. orcid.orgresearchgate.net While some of these complexes have been evaluated for their in vitro anticancer activity, their structural features suggest potential applications in catalysis as well. researchgate.net The development of well-defined metal complexes with fluorinated thiophenolate ligands is an active area of research, with the goal of designing more efficient and selective catalysts for a range of organic transformations. This includes their potential use in photoredox catalysis, where visible light is used to drive chemical reactions. nottingham.ac.uk

Synthesis of Advanced Materials Precursors

The unique structural and electronic features of this compound make it a valuable precursor for the synthesis of advanced materials with tailored properties.

Polymer Chemistry Applications

Fluorinated monomers are crucial for the synthesis of polymers with desirable properties such as high thermal stability, chemical resistance, and specific surface properties like hydrophobicity. rsc.orgclemson.edu While direct applications of this compound in polymer chemistry are not extensively documented in the provided results, its structure suggests its potential as a monomer or a precursor for functionalized monomers. The thiol group can be used for polymerization or for grafting onto existing polymer backbones, while the bromo- and difluoro-substituted phenyl ring would impart fluorinated characteristics to the resulting polymer.

The synthesis of novel fluorinated monomers is an active area of research. acs.orgacs.org For instance, new fluorinated acrylate (B77674) monomers have been synthesized and polymerized to create materials with specific performance characteristics. acs.org The incorporation of fluorinated segments into copolymers has been shown to influence properties like glass transition temperature (Tg) and surface roughness. rsc.org

Liquid Crystal Synthesis

Fluorinated compounds are of significant interest in the field of liquid crystals (LCs) due to their ability to influence key properties such as dielectric anisotropy, viscosity, and mesomorphic range. tandfonline.comnih.govohiolink.edubeilstein-journals.org The introduction of fluorine atoms into the molecular structure can lower melting points and reduce the tendency for smectic phase formation. tandfonline.com

While the direct use of this compound in the synthesis of the liquid crystals described in the search results is not explicitly mentioned, related fluorinated benzene derivatives are key starting materials. For instance, 1-bromo-3,5-difluorobenzene is a known intermediate for preparing liquid crystals. google.comgoogle.com It is used in the synthesis of fluorinated terphenyl LCs, where the fluorine atoms help to lower the melting temperature. tandfonline.com The synthetic pathways often involve cross-coupling reactions, such as the Sonogashira coupling, to build the desired mesogenic core. mdpi.com

The general principle involves designing molecules with a rigid core and flexible terminal groups. The strategic placement of fluorine atoms on the aromatic core, as is present in this compound, is a common strategy to fine-tune the physical properties of the final liquid crystalline material. tandfonline.combeilstein-journals.org

Application as a Labeling Reagent in Mechanistic Studies

The distinct spectroscopic signatures of halogenated compounds make them useful as labeling reagents in mechanistic studies. The bromine atom in this compound provides a handle for such applications.

Thiol-containing probes are utilized to detect and identify electrophilic natural products by forming covalent adducts. nih.gov While the specific use of this compound as such a probe is not detailed, a commercially available thiophenol probe was used to preferentially label epoxide-based electrophilic natural products. nih.gov The aromatic ring provides a chromophore for UV detection, and the presence of a halogen like bromine would introduce a characteristic isotopic pattern in mass spectrometry, aiding in the identification of labeled compounds. nih.gov

In the broader context of mechanistic studies, kinetic analyses of reactions are often performed using derivatives with different electronic properties. rsc.org For example, in the study of a "declick" reaction, various aniline (B41778) derivatives with para-electron donating and withdrawing groups were used to probe the reaction mechanism. rsc.org Similarly, this compound, with its specific electronic profile due to the fluorine and bromine substituents, could be employed to understand the electronic effects in various chemical transformations.

Emerging Research Frontiers and Future Prospects for 3 Bromo 4,5 Difluorobenzenethiol Chemistry

Sustainable and Green Chemistry Approaches for Synthesis

The increasing industrial pressure to develop environmentally benign chemical processes has spurred research into sustainable methods for synthesizing complex molecules like 3-Bromo-4,5-difluorobenzenethiol. nih.gov Green chemistry principles are being integrated into synthetic routes to minimize waste, reduce energy consumption, and avoid hazardous reagents. researchgate.net

Continuous-flow chemistry is emerging as a powerful technology for the synthesis of chemical intermediates and active pharmaceutical ingredients (APIs). mdpi.com This approach offers substantial advantages over traditional batch methods, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and improved reaction control, which often leads to higher yields and selectivity. nih.govmdpi.com The ability to couple multiple reaction steps without isolating intermediates streamlines the manufacturing process. mdpi.com

Table 1: Examples of Flow Chemistry in the Synthesis of Related Halogenated Aromatics
CompoundReaction TypeKey Advantages in Flow ProcessReference
Imatinib IntermediateMulti-step synthesisAvoided isolation of intermediates, enabling a telescoped approach. mdpi.com
1-Bromo-3,5-difluorobenzene (B42898)IsomerizationCarried out continuously in a fixed-bed flow reactor. google.com
Valsartan PrecursorSuzuki Cross-CouplingAchieved 99% yield in only 143 seconds through a flash chemistry approach. acs.org
2,4,5-TrifluorobromobenzeneGattermann ReactionEnabled kilogram-scale production with efficient mass and heat transfer. researchgate.net

The development of novel catalysts is central to green chemistry. Research is focused on creating highly efficient and recyclable catalysts that can operate under mild, environmentally friendly conditions. For transformations involving fluorinated aromatic compounds, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture, minimizing product contamination and allowing for catalyst reuse. acs.org

An example is the use of a palladium catalyst on a solid support for Suzuki cross-coupling reactions in a flow system, which simplifies product purification. acs.org In the context of transformations relevant to this compound, palladium-catalyzed C-H bond activation presents a powerful tool for arylation without the need for pre-functionalized starting materials. academie-sciences.fr Furthermore, the development of catalysts for hydrodehalogenation, the replacement of a halogen atom with hydrogen, offers a green pathway for the detoxification of halogenated compounds and for selective transformations. researchgate.net The design of catalysts, such as those based on rhodium or bimetallic systems like Cu-Ni, that can effectively cleave C-F and C-Br bonds under mild conditions is a key area of ongoing research. researchgate.net

Chemo- and Regioselective Functionalization Strategies

The this compound molecule possesses multiple sites for potential reaction: the thiol group, the carbon-bromine bond, and three aromatic carbon-hydrogen bonds, each with different reactivity influenced by the adjacent fluorine atoms. Achieving chemo- and regioselectivity—the ability to functionalize a single desired site—is a significant synthetic challenge that is being addressed through advanced organometallic techniques.

The fluorine atoms exert a strong ortho-directing effect, acidifying the adjacent C-H protons and making them susceptible to deprotonation by a strong base. nih.gov This principle allows for regioselective metalation. For instance, the synthesis of a related fluorinated thiophenol was achieved through deprotonative lithiation at the position between the two halogen substituents, driven by their cumulative ortho-acidifying effect. rsc.org Strategies involving organometallic reagents like lithium-magnesium amides can precisely control which position on the ring is functionalized. uni-muenchen.de

Similarly, halogen-metal exchange offers another powerful tool for regioselective functionalization, allowing the bromine atom to be selectively replaced by a metal, which can then react with various electrophiles. researchgate.net The careful choice of reagents and reaction conditions can dictate whether functionalization occurs at a C-H or C-Br bond, providing chemists with flexible pathways to a wide array of derivatives.

Table 2: Strategies for Regioselective Functionalization of Halogenated Aromatics
StrategyTarget SiteMechanism/PrincipleExample CompoundReference
Deprotonative LithiationC-H bond ortho to fluorineStrong base removes the most acidic proton, guided by the electron-withdrawing effect of fluorine.1-Bromo-3,5-difluorobenzene rsc.org
Halogen-Metal ExchangeC-Br bondOrganometallic reagents selectively swap the bromine atom for a metal (e.g., Li, Mg).Bromo-trifluorobenzenes researchgate.net
Pd-Catalyzed C-H ActivationC-H bondA palladium catalyst directly activates a C-H bond for coupling with another molecule.1-Bromo-3,5-difluorobenzene academie-sciences.fr
Lewis Acid Triggered MetalationSpecific C-H bondA Lewis acid coordinates to a functional group, directing metalation to a specific nearby position.Uridine derivatives uni-muenchen.de

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique substitution pattern of this compound invites the exploration of novel reactivity. The highly reactive thiol group can be readily converted into a variety of other sulfur-based functionalities, such as thioethers or thioesters, providing a handle for attaching diverse molecular fragments. rsc.org

Beyond the thiol group, the C-Br bond serves as a versatile site for cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds, linking the fluorinated ring to other aromatic or aliphatic systems. acs.orgnih.gov This allows for the construction of complex molecular architectures, such as fluorinated biphenyls, which are important in materials science and medicinal chemistry. nih.gov

Furthermore, the C-H bonds, activated by the adjacent fluorine atoms, are targets for direct functionalization reactions. nih.gov This modern synthetic strategy avoids the need for traditional multi-step sequences involving the introduction and removal of directing groups. The development of methods for the late-stage difluoromethylation or trifluoromethylation of such activated rings is also an area of intense research, as the incorporation of these motifs can profoundly alter the biological and material properties of a molecule. rsc.org

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The structural features of this compound make it a highly promising building block for interdisciplinary research, particularly in materials science and supramolecular chemistry. Fluorinated aromatic compounds are known to be valuable components in the synthesis of liquid crystals, thermally stable polymers, and organic light-emitting diodes (OLEDs). The difluoro-substitution pattern on the benzene (B151609) ring can be used to tune the electronic properties of materials, for example, in the design of novel non-fullerene acceptors for organic solar cells. metu.edu.tr

In supramolecular chemistry, halogen atoms, particularly iodine and bromine, can participate in "halogen bonding," a non-covalent interaction similar to hydrogen bonding. This interaction can be used to direct the self-assembly of molecules into highly ordered, complex architectures. For example, a related compound, 1,2-bis(iodoethynyl)-4,5-difluorobenzene, has been shown to form discrete, parallelogram-shaped supramolecular macrocycles through halogen bonding with pyridine-based linkers. nih.gov The presence of both a bromine atom (a halogen bond donor) and a thiol group (which can be modified to include acceptor sites) on this compound provides a unique platform for designing novel self-assembling systems and functional supramolecular materials.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 3-Bromo-4,5-difluorobenzenethiol to achieve >95% purity?

  • Methodological Answer : Electrophilic bromination/fluorination of substituted benzene precursors is a common approach. For example, thiolation via nucleophilic substitution (e.g., using NaSH or thiourea) on a pre-brominated/fluorinated aryl halide intermediate can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization in ethanol/water mixtures is recommended. Purity validation should use HPLC with UV detection (λ = 254 nm) and high-logP mobile phases (e.g., acetonitrile/water with 0.1% TFA) .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns and rule out regioisomers (e.g., distinguishing 3-Bromo-4,5-difluoro from 2-Bromo-4,5-difluoro isomers).
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]+^+ or [M-H]^-) and isotopic patterns for bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}).
  • HPLC : Use reverse-phase C18 columns with retention time comparison against commercial standards of structurally similar bromo-difluoro compounds (e.g., 2-Bromo-4,5-difluorophenol) .

Advanced Research Questions

Q. How to resolve conflicting spectral data (e.g., 19F^{19}\text{F} NMR shifts) between synthesized batches of this compound?

  • Methodological Answer : Discrepancies may arise from trace solvents, residual catalysts, or isomerization during synthesis. Perform:

  • 2D NMR (COSY, NOESY) : To confirm spatial proximity of substituents and rule out positional isomerism (e.g., bromine migration during reaction).
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for 3-Bromo-2,4,5-trifluorobenzoyl fluoride .
  • Elemental Analysis : Quantify C, H, N, S, Br, and F to validate stoichiometry and detect impurities .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (e.g., onset at >150°C suggests room-temperature stability).
  • Light Sensitivity : Conduct accelerated UV exposure tests (e.g., 254 nm for 24 hrs) and monitor degradation via HPLC.
  • Storage Recommendations : Store at 0–4°C in amber vials under inert gas (N2_2/Ar) to prevent oxidation of the thiol group, as seen in related bromophenol derivatives .

Q. How to evaluate the environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • Biodegradation Studies : Incubate with activated sludge or microbial consortia (e.g., Pseudomonas spp.) and analyze intermediates via LC-Q-TOF-MS/MS. For example, hydroxylation or defluorination products may form, analogous to TBBPA degradation pathways .
  • Photolysis : Expose to simulated sunlight (λ > 290 nm) in aqueous/organic matrices and track reaction kinetics using 19F^{19}\text{F} NMR or IC-HRMS .

Q. What strategies mitigate toxicity risks during biological activity screening of this compound?

  • Methodological Answer :

  • In Vitro Assays : Use cell viability assays (MTT/XTT) on human cell lines (e.g., HepG2 or HEK293) with IC50_{50} determination. Include positive controls (e.g., 3-Bromo-4,5-dihydroxybenzaldehyde) for comparative toxicity profiling .
  • Ecotoxicology : Test acute toxicity using Vibrio fischeri bioluminescence inhibition (Microtox®), as applied to bromophenol derivatives .

Methodological Notes

  • Synthesis Optimization : Consider deuterated analogs (e.g., 1-Bromo-2,5-difluorobenzene-d3_3) for mechanistic studies via kinetic isotope effects .
  • Data Contradictions : Cross-validate spectral interpretations with computational tools (e.g., DFT for 19F^{19}\text{F} NMR chemical shift prediction) .

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